Succinic acid-d6
Overview
Description
It is a dicarboxylic acid with the molecular formula DO2C(CD2)2CO2D and a molecular weight of 124.13 g/mol . The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes succinic acid-d6 particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
Succinic acid-d6 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of maleic acid or maleic anhydride using deuterium gas. This process typically employs catalysts such as nickel or palladium under high-pressure conditions . Another method involves the electroreduction of maleic acid in the presence of deuterium oxide (D2O), which results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Actinobacillus succinogenes and Mannheimia succiniciproducens, are engineered to produce succinic acid from renewable feedstocks in the presence of deuterium oxide . This biotechnological approach is considered more sustainable and environmentally friendly compared to traditional chemical synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Succinic acid-d6 undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Dehydration: Forms cyclic anhydrides (succinic anhydride).
Oxidation: Can be oxidized to form various oxidation products.
Reduction: Can be reduced to form butanediol.
Common Reagents and Conditions
Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid.
Dehydration: Requires heating in the presence of dehydrating agents like acetic anhydride.
Oxidation: Uses oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like lithium aluminum hydride.
Substitution: Involves bases such as sodium hydroxide.
Major Products
Esterification: Succinic acid esters.
Dehydration: Succinic anhydride.
Oxidation: Various carboxylic acids and ketones.
Reduction: Butanediol.
Substitution: Succinates.
Scientific Research Applications
Succinic acid-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as an internal standard or solvent in NMR spectroscopy to study molecular structures and dynamics.
Metabolic Studies: Employed in metabolic flux analysis to trace metabolic pathways and understand cellular metabolism.
Pharmaceutical Research: Used in drug development to study drug metabolism and pharmacokinetics.
Biological Research: Helps in studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: Used in the production of biodegradable polymers and as a precursor for various industrial chemicals
Mechanism of Action
Succinic acid-d6 exerts its effects primarily through its role in the tricarboxylic acid (TCA) cycle. As an intermediate in the TCA cycle, this compound is involved in the production of fumaric acid and FADH2. It serves as an electron donor in the electron transport chain, contributing to ATP production . Additionally, this compound can act as a signaling molecule, modulating gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Succinic acid-2,2,3,3-d4: Another deuterated form of succinic acid with four deuterium atoms.
Succinic acid-13C4: A carbon-13 labeled form of succinic acid.
Succinic anhydride-2,2,3,3-d4: A deuterated form of succinic anhydride
Uniqueness
Succinic acid-d6 is unique due to its complete deuteration, which provides distinct advantages in NMR spectroscopy by reducing background signals and improving spectral resolution. This makes it particularly valuable in detailed structural and dynamic studies of molecules .
Properties
IUPAC Name |
dideuterio 2,2,3,3-tetradeuteriobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYFGRWQOYBRFD-DTDGFSOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C(=O)O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583921 | |
Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21668-90-6 | |
Record name | (~2~H_4_)Butane(~2~H_2_)dioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20583921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21668-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural information about the radical formed upon gamma-irradiation of succinic acid was obtained from studying the deuterated form (succinic acid-d6)?
A1: The study used this compound, where the six hydrogen atoms are replaced with deuterium (heavy hydrogen), to investigate the radical formed upon gamma-irradiation of succinic acid. Due to the different magnetic properties of deuterium compared to hydrogen, the ESR signal from the radical is simplified, allowing for the detection and analysis of the 13C hyperfine splittings []. These hyperfine splittings provided information about the interaction of the unpaired electron with the carbon-13 nuclei in the radical. The data confirmed the structure of the radical as HOOCCH2CH2C=O, indicating the loss of a hydrogen atom from the carboxyl group (-COOH) [].
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